6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate
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Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate, also known as JWH-018, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 1995 by John W. Huffman, and since then, it has been widely studied for its pharmacological properties.
Scientific Research Applications
Microwave-Assisted Synthesis
Microwave-assisted cyclization under mildly basic conditions has been utilized for the synthesis of 6H-benzo[c]chromen-6-ones and their 7,8,9,10-tetrahydro analogues. This method leverages aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates, cyclized by microwave irradiation in the presence of K2CO3, yielding these compounds in 50-72% yields. This technique underscores the efficiency of microwave-assisted synthesis in producing such complex molecules with considerable yields (Dao, Ho, Lim, & Cho, 2018).
Fluorescence and Metal Interaction Studies
The fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one methyl ether derivatives have been investigated, showcasing their potential in fluorescence spectroscopy-based methodologies. These compounds have displayed unique fluorescent properties in the presence of metals, suggesting their use in analytical, environmental, and medicinal chemistry for sensing applications (Gülcan et al., 2022).
Biological Activity
Research on Mannich bases of substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones has revealed that these compounds possess low toxicity and exhibit stimulant effects on the central and peripheral nervous systems. This suggests their potential in developing neuroleptic and tranquilizing agents, highlighting the biological importance of these derivatives (Garazd, Panteleimonova, Garazd, & Khilya, 2002).
Novel Methodologies for Synthesis
Novel syntheses of benzo[b]phenanthridine and 6H-dibenzo[c,h]chromen-6-one skeletons have been described, providing new pathways for creating complex organic structures. These methodologies offer insights into the versatility of the compound and its analogues in synthesizing diverse heterocyclic compounds (Pradeep et al., 2016).
Synthetic Protocols Review
A review on synthetic protocols for 6H-Benzo[c]chromen-6-ones, which serve as core structures for secondary metabolites of pharmacological importance, discusses the need for synthetic procedures due to limited natural quantities. This comprehensive review outlines various synthesis methods, including Suzuki coupling reactions and radical-mediated cyclization, highlighting the compound's significance in pharmaceutical chemistry (Mazimba, 2016).
properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 2-bromobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrO4/c21-17-8-4-3-7-16(17)20(23)24-12-9-10-14-13-5-1-2-6-15(13)19(22)25-18(14)11-12/h3-4,7-11H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIXXOCRWPTCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)C4=CC=CC=C4Br)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-bromobenzoate |
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